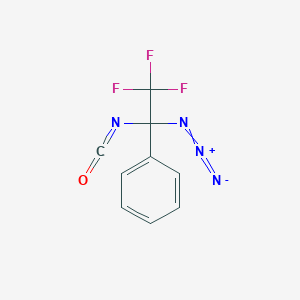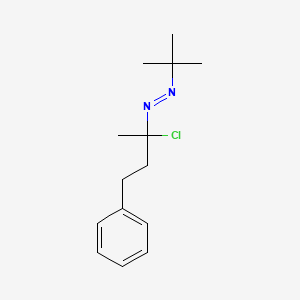![molecular formula C10H16OSSi B14621518 Trimethyl[2-(methylsulfanyl)phenoxy]silane CAS No. 58952-75-3](/img/structure/B14621518.png)
Trimethyl[2-(methylsulfanyl)phenoxy]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethyl[2-(methylsulfanyl)phenoxy]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenoxy group, which is further substituted with a methylsulfanyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-(methylsulfanyl)phenoxy]silane typically involves the reaction of 2-(methylsulfanyl)phenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2-(methylsulfanyl)phenol+trimethylchlorosilane→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
Trimethyl[2-(methylsulfanyl)phenoxy]silane undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other nucleophiles.
Hydrolysis: In the presence of water, the trimethylsilyl group can be hydrolyzed to form the corresponding silanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Hydrolysis: Water or aqueous acids/bases.
Major Products
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted phenoxy derivatives.
Hydrolysis: Silanols.
科学研究应用
Trimethyl[2-(methylsulfanyl)phenoxy]silane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in the study of silicon-oxygen and silicon-sulfur bond interactions.
Biology: Investigated for its potential use in modifying biomolecules to enhance their stability and functionality.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various pharmaceutical agents.
Industry: Utilized in the production of specialty coatings and adhesives due to its unique chemical properties.
作用机制
The mechanism of action of Trimethyl[2-(methylsulfanyl)phenoxy]silane involves its ability to form stable bonds with various substrates. The trimethylsilyl group provides steric protection, enhancing the stability of the compound. The phenoxy and methylsulfanyl groups can participate in various chemical interactions, making the compound versatile in different applications.
相似化合物的比较
Similar Compounds
- Trimethyl(phenoxy)silane
- Trimethyl(phenylthio)silane
- Trimethyl(phenyl)silane
Uniqueness
Trimethyl[2-(methylsulfanyl)phenoxy]silane is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties compared to other similar compounds
属性
CAS 编号 |
58952-75-3 |
|---|---|
分子式 |
C10H16OSSi |
分子量 |
212.39 g/mol |
IUPAC 名称 |
trimethyl-(2-methylsulfanylphenoxy)silane |
InChI |
InChI=1S/C10H16OSSi/c1-12-10-8-6-5-7-9(10)11-13(2,3)4/h5-8H,1-4H3 |
InChI 键 |
IGKWOLQZHXQLPK-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)OC1=CC=CC=C1SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Bicyclo[4.2.0]octan-2-one, 7,7,8,8-tetramethyl-](/img/structure/B14621475.png)



![Ethanone, 1-[4-(phenylmethoxy)[1,1'-biphenyl]-3-yl]-](/img/structure/B14621491.png)
![2-[(E)-Benzyldiazenyl]butan-2-ol](/img/structure/B14621499.png)




